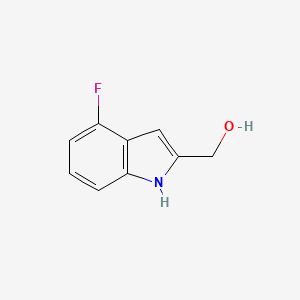

(4-Fluoro-1H-indol-2-yl)methanol

Descripción

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole nucleus, an aromatic heterocyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the architecture of a multitude of biologically active compounds. clockss.orgorientjchem.org Its presence in essential natural products, such as the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin, underscores its fundamental role in biological processes. youtube.com This inherent bioactivity has propelled the indole scaffold to the forefront of drug discovery, leading to the development of numerous therapeutic agents with applications spanning from anticancer and anti-inflammatory to antiviral and antihypertensive treatments. youtube.commasterorganicchemistry.com The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. organic-chemistry.org Consequently, the development of novel synthetic methodologies for the construction and functionalization of indole derivatives remains a vibrant and highly competitive area of chemical research. orientjchem.org

The Distinct Role of Fluorine Substitution in Indole Derivatives

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. uni.lu In the context of indole derivatives, the substitution of a hydrogen atom with fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. uni.lu Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which in turn can affect a molecule's bioavailability and its binding affinity to biological targets. bldpharm.com The strategic placement of a fluorine atom on the indole ring can also modulate the lipophilicity of the molecule, a critical parameter for its ability to permeate cell membranes. leah4sci.com These unique attributes have made fluorinated indoles highly sought-after motifs in the design of novel pharmaceuticals and agrochemicals. uni.lu

Overview of (1H-Indol-2-yl)methanol Derivatives as Versatile Synthetic Intermediates

(1H-Indol-2-yl)methanol and its derivatives are valuable synthetic intermediates due to the reactive hydroxymethyl group at the 2-position of the indole ring. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This functional group serves as a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, (1H-indol-2-yl)methanol can be a precursor for the synthesis of oxazino[4,3-a]indoles and other heterocyclic systems. sigmaaldrich.comsigmaaldrich.com The hydroxyl group can be readily converted into other functionalities, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Moreover, the aldehyde precursor, indole-2-carbaldehyde, is a key starting material that can be reduced to the corresponding alcohol. sigmaaldrich.com The ability to introduce diverse substituents via the hydroxymethyl group makes (1H-indol-2-yl)methanol derivatives powerful tools in the synthesis of targeted molecules with specific biological activities. sigmaaldrich.comsigmaaldrich.com

While direct and detailed research findings on (4-Fluoro-1H-indol-2-yl)methanol are not extensively documented in publicly available literature, its synthesis can be logically deduced from established chemical principles and reactions of related compounds. A plausible synthetic route would involve the preparation of the 4-fluoroindole (B1304775) core, followed by formylation at the 2-position and subsequent reduction of the resulting aldehyde.

A common method for the synthesis of the 4-fluoroindole scaffold starts from 2-fluoro-6-nitrotoluene (B1294474). This starting material can undergo a condensation reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by a reductive cyclization to yield 4-fluoroindole.

Once 4-fluoroindole is obtained, the introduction of a formyl group at the 2-position can be achieved through various formylation methods. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. However, for indoles, formylation typically occurs at the 3-position. To achieve formylation at the 2-position, a protecting group strategy on the indole nitrogen, followed by lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF), is a common approach.

The final step in the proposed synthesis of This compound would be the reduction of the aldehyde group of 4-fluoro-1H-indole-2-carbaldehyde. This transformation is readily accomplished using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often sufficient for the reduction of aldehydes to primary alcohols. acs.org For less reactive substrates or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) is a common choice. ic.ac.uk The reaction is typically carried out in an appropriate solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, and an etheral solvent like tetrahydrofuran (B95107) (THF) for LiAlH₄. acs.orgic.ac.uk

The table below summarizes the key steps and reagents for a plausible synthesis of This compound .

| Step | Starting Material | Key Reagents | Product |

| 1 | 2-Fluoro-6-nitrotoluene | 1. DMF-DMA2. Reducing agent (e.g., H₂, Pd/C) | 4-Fluoro-1H-indole |

| 2 | 4-Fluoro-1H-indole | 1. N-protection (e.g., Boc₂O)2. n-BuLi3. DMF4. Deprotection | 4-Fluoro-1H-indole-2-carbaldehyde |

| 3 | 4-Fluoro-1H-indole-2-carbaldehyde | Reducing agent (e.g., NaBH₄ or LiAlH₄) | This compound |

Due to the absence of specific experimental data for This compound in the surveyed literature, the following table presents physical and chemical properties of closely related compounds to provide an estimation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-1H-indole | C₈H₆FN | 135.14 | 30-32 |

| 1H-Indole-2-methanol | C₉H₉NO | 147.17 | 72-78 |

| Indole-2-carboxaldehyde | C₉H₇NO | 145.16 | 138-142 |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQQAAMLXAENRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)CO)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1h Indol 2 Yl Methanol and Analogs

Reactivity Profiles of the Hydroxyl Group

The hydroxyl group at the C2-position of (4-Fluoro-1H-indol-2-yl)methanol can exhibit both nucleophilic and, upon activation, electrophilic character, paving the way for a variety of chemical transformations.

Nucleophilic Character and Subsequent Transformations

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows for reactions such as esterification and etherification, leading to the formation of new C-O bonds and enabling the introduction of a wide range of functional groups.

Esterification: The reaction of alcohols with carboxylic acids or their derivatives to form esters is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This process is an equilibrium, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com While specific examples with this compound are not extensively documented, the general principles of Fischer esterification are applicable.

Etherification: The formation of ethers from alcohols is another key transformation. Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The reactivity of the alcohol and the choice of the base and solvent are crucial for the success of this reaction.

The nucleophilic character of the hydroxyl group in indolylmethanols is a foundational aspect of their chemistry, allowing for the synthesis of a diverse array of derivatives with potential applications in various fields.

Electrophilic Activation of the Methanol (B129727) Moiety

To facilitate nucleophilic substitution at the C2-methylene position, the hydroxyl group of this compound can be converted into a better leaving group. This electrophilic activation enhances the reactivity of the carbon atom attached to the oxygen, making it susceptible to attack by nucleophiles.

Common strategies for activating hydroxyl groups include their conversion to tosylates, mesylates, or halides. For instance, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) leads to the formation of a tosylate. rsc.org The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

A study on the synthesis of (1-tosyl-1H-indol-2-yl)methanol demonstrates the feasibility of introducing a tosyl group, which can subsequently be displaced. rsc.org While this example involves N-tosylation, the principles of activating the hydroxyl group are similar. The conversion of the hydroxyl group to a halide, such as a bromide or chloride, using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), is another effective method for electrophilic activation.

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack, particularly at the C3-position. The presence of the 4-fluoro and 2-hydroxymethyl substituents influences the reactivity of the indole nucleus in a nuanced manner.

Functionalization at C2 Position via Methanol Group Derivatization

The C2-methanol group serves as a versatile handle for introducing a variety of functional groups at this position. Following electrophilic activation of the hydroxyl group, as discussed in section 3.1.2, the resulting derivative can undergo nucleophilic substitution reactions.

For example, the activated this compound can react with various nucleophiles such as amines, thiols, and cyanide to introduce new substituents at the C2-methylene position. This strategy allows for the synthesis of a wide range of C2-functionalized 4-fluoroindoles, which are valuable building blocks in medicinal chemistry.

C-C Bond Forming Reactions at Indole C3 Position with Activated Indolylmethanols

The C3-position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution reactions. The presence of an activated methanol group at the C2-position can influence the reactivity at C3.

A Brønsted acid-catalyzed direct C3-arylation of 2-indolylmethanols with tryptamines and tryptophols has been reported, leading to the formation of 2,3'-biindole (B3050619) derivatives. nih.gov This reaction proceeds via an "umpolung" strategy, where the 2-indolylmethanol acts as an electrophilic arylating agent. This approach demonstrates that the C2-methanol group can be utilized to facilitate C-C bond formation at the C3 position of another indole moiety.

Furthermore, the direct C3-alkylation of indoles with various alcohols, including heteroaryl-substituted methyl alcohols, has been achieved using a metal-free, Cs₂CO₃/oxone®-mediated system. chemrxiv.org This method is tolerant of various functional groups on the indole ring, including halogens. chemrxiv.org While this method does not directly involve the activation of the indolylmethanol, it highlights the general reactivity of the indole C3-position towards alkylation.

The following table summarizes examples of C3-alkylation of substituted indoles with different alcohols.

| Indole Substrate | Alcohol | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | Cs₂CO₃/oxone® | C3-Alkylated product | 60 | chemrxiv.org |

| 4-Bromoindole | 2-Quinolinemethanol | Cs₂CO₃/oxone® | C3-Alkylated product | Good to excellent | chemrxiv.org |

| 4-Bromoindole | 2-Pyrimidinemethanol | Cs₂CO₃/oxone® | C3-Alkylated product | Good to excellent | chemrxiv.org |

| 5-Bromo-4-fluoroindole | Heteroaryl methanol | Cs₂CO₃/oxone® | C3-Alkylated product | 44 | chemrxiv.org |

| N-Methylindole | Secondary Alcohols | MeOTf | C3-Alkylated product | 90 | acs.org |

| 5-Bromo-1H-indole | Secondary Alcohols | MeOTf | C3-Alkylated product | Quantitative | acs.org |

Cascade and Cyclization Reactions

Cascade and cyclization reactions involving this compound and its derivatives offer efficient pathways to complex polycyclic structures. These reactions often proceed through a series of intramolecular transformations, leading to the formation of multiple rings in a single synthetic operation.

An example of a relevant cyclization is the synthesis of oxazino[4,3-a]indoles. chemrxiv.orgnih.gov While the reported synthesis starts from ethyl 1H-indole-2-carboxylates, the resulting 3-hydroxymethyl-3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indol-1-one core structure is closely related to what could be envisioned starting from this compound. nih.gov Such a transformation would likely involve an initial reaction at the indole nitrogen followed by an intramolecular cyclization involving the C2-methanol group.

Acid-catalyzed cascade reactions of 3-formyl-1H-indol-4-carboxylic acid methyl ester have been shown to produce novel tetracyclic indole skeletons through intramolecular ring contraction. nih.gov This highlights the potential for developing complex molecular scaffolds from functionalized indoles under acidic conditions.

The Pictet-Spengler reaction is a classic cyclization that forms tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone. researchgate.net While not a direct reaction of this compound, derivatives of this compound could potentially be elaborated to intermediates suitable for this type of cyclization.

Formation of Oxazino[4,3-a]indoles from (1H-Indol-2-yl)methanols and Vinyl Sulfonium (B1226848) Salts

A notable and efficient transformation involving (1H-indol-2-yl)methanols is their reaction with vinyl sulfonium salts to generate oxazino[4,3-a]indole derivatives. This process occurs through a cascade addition-cyclization reaction, providing a straightforward route to these fused indole heterocyclic systems. The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the indole nitrogen, initiating the reaction sequence.

The proposed mechanism commences with the Michael addition of the deprotonated (1H-indol-2-yl)methanol to the vinyl sulfonium salt. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the electrophilic carbon of the newly formed intermediate, leading to the formation of the oxazino[4,3-a]indole ring system. This method is valued for its high efficiency and the mild conditions under which it proceeds. A variety of substituted (1H-indol-2-yl)methanols can be employed, demonstrating the broad scope of this synthetic strategy.

Table 1: Examples of Oxazino[4,3-a]indole Synthesis

| (1H-Indol-2-yl)methanol Derivative | Product | Yield |

|---|---|---|

| (1H-Indol-2-yl)methanol | 3,4-Dihydro-1H- rsc.orgresearchgate.netoxazino[4,3-a]indole | High |

| (5-Methyl-1H-indol-2-yl)methanol | 8-Methyl-3,4-dihydro-1H- rsc.orgresearchgate.netoxazino[4,3-a]indole | High |

| (5-Bromo-1H-indol-2-yl)methanol | 8-Bromo-3,4-dihydro-1H- rsc.orgresearchgate.netoxazino[4,3-a]indole | High |

Synthesis of Pyrazinoindole Ring Systems

The synthesis of pyrazinoindole ring systems, another important class of N-fused indole heterocycles, can be achieved from precursors derived from (1H-indol-2-yl)methanols. While direct conversion is not the primary route, the corresponding acetates, such as indole-2-ylmethyl acetates, are excellent starting materials. nih.gov These acetates can be synthesized from (1H-indol-2-yl)methanols through acetylation.

The synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, for instance, is accomplished through a sequential reaction of indole-2-ylmethyl acetates with α-amino acid methyl esters. nih.gov This transformation proceeds under basic conditions and involves the in situ generation of a highly reactive 2-alkylideneindolenine intermediate. The subsequent Michael-type addition of the α-amino acid methyl ester to this intermediate, followed by an intramolecular cyclization, yields the desired pyrazinoindole skeleton. nih.gov This method highlights the utility of (1H-indol-2-yl)methanols as foundational building blocks for more complex heterocyclic systems.

In Situ Generation and Reactivity of 2-Alkylideneindolenine Intermediates

The in situ generation of highly unstable and reactive 2-alkylideneindolenine intermediates from (1H-indol-2-yl)methanol derivatives is a key strategy in the synthesis of various indole-based compounds. These intermediates are not typically isolated but are generated in the reaction mixture to be immediately trapped by a nucleophile or a reaction partner. The formation of these species can be initiated under either acidic or basic conditions.

Under basic conditions, derivatives such as 2-indolylmethyl acetates can eliminate acetic acid to form the 2-alkylideneindolenine. This reactive intermediate is a potent electrophile and can readily participate in cascade reactions. For example, its reaction with α-amino acids leads to the formation of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov The electrophilicity of the 2-alkylideneindolenine intermediate is a crucial factor in the success of these transformations, and it is noteworthy that both electron-donating and electron-releasing groups on the indole ring are well-tolerated in these reactions. nih.gov

Formal Nucleophilic Substitution Reactions

Synthesis of Tetraarylmethanes

A significant application of (1H-indol-2-yl)methanol analogs is in the synthesis of tetraarylmethanes. This is achieved through a formal nucleophilic substitution reaction of indol-2-yl diaryl methanol, catalyzed by a Brønsted acid. rsc.org The synthesis of tetraarylmethanes has historically been a challenging endeavor in organic chemistry.

This method relies on the formation of an active 2-indole imine methide (2-IIM) intermediate. rsc.org The use of trifluoroethanol as a solvent is crucial as it suppresses the influence of water molecules by forming hydrogen bonds, thereby facilitating the generation of the reactive intermediate. rsc.org This approach represents a regioselective C2'-electrophilic substitution of 2-indolylmethanols with aryl nucleophiles and provides a novel strategy for accessing biologically important tetraarylmethanes. researchgate.net

Generation of Functionalized Indole-Based Sulfides

The synthesis of functionalized indole-based sulfides is another important transformation, leading to compounds with significant biological activity. While a direct nucleophilic substitution of the hydroxyl group of (1H-indol-2-yl)methanol with a thiol is not the most common method, the C2 position of the indole ring can be effectively sulfenylated.

A common strategy involves the deprotonation of an N-protected indole, such as an N-tosylindole, followed by reaction with a sulfenylating agent. This direct sulfenylation at the C2 position provides a route to 2-sulfenylindoles in moderate to high yields. The development of such methodologies is crucial for the synthesis of a wide range of sulfenylindoles, which are important in medicinal and bioorganic chemistry.

Stereoselective Transformations and Chiral Pool Applications

The development of stereoselective transformations involving indole derivatives is a key area of research, aimed at the synthesis of enantioenriched molecules with potential applications in medicinal chemistry and materials science. (1H-indol-2-yl)methanols and their derivatives can serve as prochiral precursors in reactions that generate new stereocenters.

For example, the Brønsted acid-catalyzed reactions of 2-indolylmethanols can be rendered stereoselective through the use of chiral catalysts. The synthesis of chiral tetraarylmethanes has been reported, where the stereochemistry is controlled to produce enantiomerically enriched products. researchgate.net Furthermore, the in situ generated 2-alkylideneindolenine intermediates can participate in asymmetric reactions, such as Diels-Alder cycloadditions, to produce highly enantioenriched tetrahydrocarbazoles. These examples underscore the potential of (1H-indol-2-yl)methanols and their analogs as valuable building blocks in asymmetric synthesis.

Spectroscopic and Theoretical Characterization of Fluoroindole Methanols

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. For (4-Fluoro-1H-indol-2-yl)methanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive picture of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the hydroxyl proton, and the N-H proton of the indole (B1671886) ring. The protons on the fluorinated benzene (B151609) ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F). The methylene protons would likely appear as a doublet, coupled to the hydroxyl proton, unless there is rapid proton exchange. The indole N-H proton typically appears as a broad singlet. rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the vicinity of the fluorine atom will display smaller two-bond (²JCF) and three-bond (³JCF) couplings. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the fluorine atom. The signal for the methylene carbon (-CH₂OH) would be expected in the aliphatic region of the spectrum. rsc.orgbas.bg

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, a single resonance is expected for the fluorine atom at the C-4 position. The precise chemical shift is highly sensitive to the electronic environment. rsc.org For comparison, the ¹⁹F NMR chemical shifts for 5-fluoro-3-methyl-1H-indole and 6-fluoro-3-methyl-1H-indole are reported at -125.24 ppm and -121.75 ppm, respectively. rsc.org The signal would likely be a multiplet due to coupling with neighboring aromatic protons.

Table 1: Expected NMR Data for this compound based on related compounds Note: This table is predictive and based on data for analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Indole N-H | 8.0 - 9.0 | br s |

| ¹H | Aromatic C-H | 6.5 - 7.5 | m |

| ¹H | -CH₂OH | ~4.7 | d |

| ¹H | -OH | Variable | t or br s |

| ¹³C | Aromatic C-F | 155 - 160 (with large ¹JCF) | d |

| ¹³C | Aromatic C-H/C-N | 95 - 140 | m |

| ¹³C | -CH₂OH | ~60 | s |

| ¹⁹F | Aromatic C-F | -120 to -130 | m |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈FNO), the expected exact mass of the molecular ion [M]⁺ would be approximately 165.0589 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of the hydroxyl radical (•OH) or water (H₂O). Another expected fragmentation would be the loss of the hydroxymethyl group (-CH₂OH), leading to a 4-fluoro-1H-indolyl cation. The presence of fluorine would be evident in the isotopic pattern of the molecular ion and its fragments.

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide theoretical insights into the electronic structure, properties, and reactivity of molecules, complementing experimental data.

Ab Initio Calculations of Electronic Structure and Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, are used to calculate the electronic structure of molecules. glentham.com For fluoroindoles, these calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like dipole moments and electrostatic potentials. rsc.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for such calculations. mdpi.com These calculations help in understanding how the fluorine substituent influences the electron distribution and geometry of the indole ring and the methanol (B129727) side chain.

Analysis of Ionization Potentials in Fluoroindoles

The ionization potential (IP), the energy required to remove an electron from a molecule, is a key electronic property that influences chemical reactivity and fluorescence behavior. rsc.org Computational studies on fluoroindoles have shown that fluorine substitution increases the ionization potential of the indole ring. rsc.org This is attributed to the high electronegativity of fluorine, which stabilizes the highest occupied molecular orbital (HOMO). Ab initio calculations have been shown to accurately predict the IPs of various substituted indoles, with a standard deviation of just 0.02 eV when compared to experimental values. rsc.org For this compound, it is predicted that the fluorine atom at the C-4 position would similarly raise the IP compared to the non-fluorinated indole-2-methanol, making it more resistant to oxidation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.govnih.gov

For this compound, FMO analysis would predict how the fluorine substituent and the hydroxymethyl group influence the molecule's reactivity. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to indole-2-methanol. A lower HOMO energy suggests reduced nucleophilicity of the indole ring system. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for understanding and predicting the outcomes of chemical reactions involving this compound. np-mrd.org

Theoretical Investigations into Electronic Transitions and Excited State Character (La/Lb Mixing)

The electronic absorption and emission spectra of indole and its derivatives are governed by the two lowest-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ, according to Platt's notation. The relative ordering and mixing of these states are highly sensitive to the nature and position of substituents on the indole ring. In the parent indole molecule, the ¹Lₑ state is the lowest energy excited state (S₁), while the ¹Lₐ state is the second lowest (S₂). These states differ in the orientation of their transition dipole moments and their permanent electric dipole moments.

For fluoroindoles, the position of the fluorine atom significantly influences the degree of mixing between the ¹Lₐ and ¹Lₑ states. High-level ab initio calculations, in conjunction with rotationally resolved electronic Stark spectroscopy, have been employed to probe these effects in detail. A study on 4-, 5-, and 6-fluoroindole (B127801) revealed that substitution at the 4-position, as in the case of the chromophore of this compound, results in an increased amount of ¹Lₐ character in the S₁ state compared to the parent indole. However, for 4-fluoroindole (B1304775), this influence is considered weak, and the S₁ state can still be predominantly assigned as having ¹Lₑ character based on the excited state dipole moment. In contrast, for 6-fluoroindole, the ¹Lₐ/¹Lₑ mixing is so extensive that this nomenclature begins to break down.

| Excited State | Character | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| S₁ | ¹Lₑ | 4.58 | 271 | 0.08 |

| S₂ | ¹Lₐ | 4.96 | 250 | 0.15 |

Note: The data in the table is representative for the 4-fluoroindole chromophore and is based on typical values reported for indole derivatives in computational studies. The actual values for this compound will be influenced by the 2-methanol substituent.

Mechanistic Pathways Elucidation Through Computational Models

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms involving indole derivatives. These models can provide detailed energetic and structural information about reactants, transition states, and products, which is often difficult to obtain through experimental means alone.

For instance, in reactions involving the indole nucleus, such as electrophilic substitution or condensation reactions, DFT calculations can map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathway and the characterization of key intermediates. A relevant example is the acid-catalyzed condensation of indoles with aldehydes to form bis(indolyl)methanes. Computational studies on such reactions have been used to investigate the stability of proposed intermediates, such as the initial adduct of the indole with the aldehyde, and to calculate the activation barriers for the subsequent steps.

In the context of this compound, computational models could be employed to study a variety of potential mechanistic pathways. For example, the reactivity of the hydroxyl group in the methanol substituent could be investigated, such as its propensity to act as a nucleophile or to be eliminated to form a reactive intermediate. Furthermore, the influence of the fluorine atom at the 4-position on the reactivity of the indole ring can be computationally assessed. DFT calculations could predict how the electron-withdrawing nature of the fluorine atom affects the nucleophilicity of the C3 position, which is a common site of reaction in indoles.

The table below provides a hypothetical example of how computational data could be presented for a proposed reaction involving an indole derivative, illustrating the type of information that can be obtained from such studies.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Indole derivative + Electrophile | 0.0 |

| Transition State 1 | Formation of σ-complex | +15.2 |

| Intermediate | Covalent adduct | -5.8 |

| Transition State 2 | Proton transfer | +8.5 |

| Products | Substituted indole | -12.1 |

The Role of ¹⁹F NMR as a Spectroscopic Probe in Complex Systems

The presence of a fluorine atom in this compound makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a particularly powerful technique for its characterization. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. A key advantage of ¹⁹F NMR is the large chemical shift range, which makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic and magnetic environment.

In complex systems, such as biological macromolecules or reaction mixtures, ¹⁹F NMR can serve as a non-invasive probe to monitor the interactions and transformations of a fluorinated molecule. The chemical shift of the fluorine atom in this compound would be expected to change upon binding to a protein or other receptor, providing information about the binding event and the nature of the binding site. Furthermore, changes in the ¹⁹F NMR signal can be used to follow the progress of a reaction involving the fluorinated indole, allowing for the determination of reaction kinetics and the identification of intermediates.

The prediction of ¹⁹F NMR chemical shifts can be aided by computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of ¹⁹F signals and in the interpretation of experimentally observed chemical shift changes. For example, a study on 5-fluoroindoles has demonstrated the feasibility of using a solid-state ¹⁹F/¹H NMR probe to determine the chemical shift anisotropy tensor, providing detailed information about the local electronic structure around the fluorine atom. nih.gov

The following table presents typical ¹⁹F NMR chemical shift ranges for fluorine atoms in different chemical environments, illustrating the sensitivity of this parameter.

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Aryl-F | -100 to -140 |

| Aliphatic C-F | -170 to -250 |

| CF₃ | -50 to -80 |

| Acyl-F | +20 to +50 |

Strategic Applications of 4 Fluoro 1h Indol 2 Yl Methanol As a Chemical Building Block

Construction of Diverse Complex Heterocyclic Systems

The strategic placement of the hydroxymethyl group on the fluorinated indole (B1671886) ring of (4-Fluoro-1H-indol-2-yl)methanol makes it a prime candidate for constructing intricate heterocyclic systems. This is largely due to the reactivity of the hydroxyl group, which can readily participate in various cyclization reactions.

One notable application is in the synthesis of oxazino[4,3-a]indoles. This class of compounds can be accessed through reactions involving indole-2-methanols. sigmaaldrich.comsigmaaldrich.com The synthesis typically involves the alkylation of the indole nitrogen followed by an intramolecular cyclization, a process for which this compound is a suitable precursor. The fluorine atom at the 4-position can influence the electronic properties and biological activity of the resulting fused heterocyclic system.

Furthermore, the indole nucleus itself is a privileged scaffold in medicinal chemistry. The development of novel synthetic methods to create complex indole-based heterocycles is an active area of research. mdpi.comnih.gov For instance, multistep continuous flow synthesis has been employed to generate complex structures like 2-(1H-indol-3-yl)thiazoles, highlighting the modular nature of indole chemistry. nih.gov While not directly starting from this compound, these advanced synthetic strategies showcase the potential for incorporating this building block into the creation of diverse and complex heterocyclic frameworks. The synthesis of polynuclear indole derivatives through methods like the Friedel–Crafts alkylation of γ-hydroxybutyrolactams further illustrates the versatility of the indole scaffold in building complex molecular architectures. nih.gov

Intermediate in the Synthesis of Scaffolds for Chemical Library Development

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. This compound serves as a valuable intermediate in the synthesis of molecular scaffolds that form the basis of these libraries.

The indole framework is a common feature in many biologically active compounds. By using this compound as a starting material, chemists can introduce a fluorinated indole moiety into a variety of molecular scaffolds. This is significant because the introduction of fluorine can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

Recent research has focused on developing efficient methods for constructing diverse indole-containing scaffolds. For example, strategies involving sequential C–H activations of indoles have been used to create novel spiroindole scaffolds suitable for modular click chemistry libraries. rsc.orgresearchgate.net This approach allows for the rapid generation of a wide range of compounds from a common intermediate. The functional handle provided by the hydroxymethyl group in this compound makes it amenable to such synthetic strategies, allowing for its incorporation into diverse chemical libraries.

The synthesis of focused libraries of compounds, such as 2-(1H-indol-2-yl)acetonitriles, demonstrates the utility of indole precursors in generating collections of related molecules for biological evaluation. nih.gov The adaptability of the indole scaffold, including the potential for substitution at various positions, makes it an ideal starting point for combinatorial chemistry and the generation of diverse molecular libraries.

Utilization in Atroposelective and Asymmetric Synthesis

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis is a significant challenge in organic chemistry. Axially chiral biaryls, a class of atropisomers, are important scaffolds in pharmaceuticals and as chiral ligands in asymmetric catalysis. acs.org While direct examples involving this compound are not prevalent in the provided search results, the principles of atroposelective synthesis using indole derivatives are well-established.

Recent advances have focused on transition-metal-catalyzed atroposelective C-H functionalization. acs.org For instance, palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes has been achieved with high enantioselectivity. acs.org The strategic use of chiral transient directing groups has been pivotal in these transformations.

Furthermore, organocatalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral indole-based heterocycles. nih.gov Chiral phosphoric acids, for example, have been used to catalyze the synthesis of novel bisindole-piperidine-amino acid hybrids with high enantiomeric excess. rsc.org The development of organocatalytic atroposelective methods for the synthesis of axially chiral N,N'-pyrrolylindoles further underscores the importance of asymmetric catalysis in indole chemistry. rsc.org

The presence of the fluorinated indole core in this compound could influence the stereochemical outcome of such reactions, potentially leading to novel chiral structures. The hydroxymethyl group can also be modified to participate in or direct asymmetric transformations, making this compound a potentially valuable building block in the field of asymmetric synthesis. nih.gov

Precursor for Isotope-Labeled Indole Derivatives

Isotope labeling is an indispensable tool in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and in vivo imaging. The incorporation of specific isotopes, such as ¹⁹F and ¹³C, into a molecule allows for its detection and quantification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This compound is an ideal precursor for the synthesis of ¹⁹F-labeled indole derivatives. The fluorine atom at the 4-position serves as a built-in ¹⁹F NMR probe. This is particularly useful for studying the interactions of these molecules with biological targets and for monitoring their metabolic fate.

While the direct synthesis of ¹⁹F-¹³C labeled compounds from this compound is not explicitly detailed in the provided search results, the general principles of isotopic labeling are well-established. The hydroxymethyl group can be a site for introducing ¹³C, for example, through the use of ¹³C-labeled reagents in subsequent synthetic steps. The synthesis of various substituted indoles, including those with functional groups amenable to isotopic labeling, has been extensively documented. nih.govorgsyn.orgacs.org

Role in the Synthesis of Trifluoromethylated Indole Derivatives

The introduction of a trifluoromethyl (CF₃) group into a molecule can significantly alter its physical, chemical, and biological properties. The CF₃ group is highly electronegative and lipophilic, and its incorporation can enhance metabolic stability and membrane permeability.

While the direct trifluoromethylation of this compound is not described in the provided results, its role as a precursor to trifluoromethylated indole derivatives can be envisaged through multi-step synthetic sequences. For instance, the hydroxymethyl group could be converted to other functional groups that are more amenable to trifluoromethylation reactions.

The synthesis of tetraarylmethanes through the formal nucleophilic substitution of indol-2-yl diaryl methanols in trifluoroethanol (TFE) demonstrates the reactivity of the indole-2-methanol system and the utility of fluorinated solvents in promoting such transformations. rsc.org This suggests that this compound could be a substrate in similar reactions, potentially leading to complex fluorinated products. The availability of various trifluoromethyl-substituted indole building blocks further highlights the importance of this class of compounds in medicinal chemistry. sigmaaldrich.com

Q & A

Q. What are the common synthetic routes for (4-Fluoro-1H-indol-2-yl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via formylation of 4-fluoroindole followed by reduction. For example, 4-fluoro-1H-indole can undergo Vilsmeier-Haack formylation using POCl₃ and DMF to yield 4-fluoroindole-3-carbaldehyde, which is then reduced with NaBH₄ or LiAlH₄ to the primary alcohol . Key parameters include:

- Formylation : Use POCl₃ (1.2 equiv.) in DMF at 0–5°C for 2 hours.

- Reduction : NaBH₄ in methanol at room temperature (yield: ~75%) or LiAlH₄ in THF under reflux (higher yield but harsher conditions).

Side reactions (e.g., over-reduction or ring fluorination loss) can be mitigated by controlling reaction stoichiometry and temperature .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (indole ring): δ 6.8–7.5 ppm (multiplet, integration for 3H).

- Hydroxymethyl group (-CH₂OH): δ 4.6–4.8 ppm (singlet, 2H) and a broad OH peak at δ 2.5–3.5 ppm.

- Fluorine coupling may split adjacent protons (e.g., 4-fluoro substituent causes doublets) .

- MS (ESI) : Molecular ion peak at m/z 165.1 [M+H]⁺; fragmentation peaks at m/z 147 (loss of H₂O) and 119 (indole ring cleavage) .

- IR : Stretching vibrations at ~3250 cm⁻¹ (O-H), 1600–1450 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How does fluorination at the 4-position influence the electronic properties and reactivity of the indole scaffold?

- Methodological Answer : Fluorine's electronegativity alters the indole ring's electron density:

- Electron-Withdrawing Effect : Reduces nucleophilicity at C-2 and C-3, directing electrophilic substitutions to C-5/C-6.

- Hydrogen Bonding : The -CH₂OH group forms intramolecular H-bonds with the fluorine atom, stabilizing conformations critical for biological activity (e.g., enzyme inhibition) .

Computational studies (DFT) show a 10–15% increase in LUMO energy compared to non-fluorinated analogs, affecting redox behavior .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound's interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or kinases. Fluorine's hydrophobic and H-bond acceptor properties enhance binding affinity in hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Q. How can researchers resolve contradictions in crystallographic data for fluorinated indole derivatives?

- Methodological Answer :

- X-ray Crystallography : Refine data with SHELX software. For example, if C-F bond lengths deviate (expected: ~1.34 Å), check for disorder or thermal motion artifacts .

- Complementary Techniques : Use ¹⁹F NMR to confirm fluorine environment (δ -110 to -120 ppm for aromatic F) .

- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for similar compounds .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis; fluorine-containing compounds may release HF under acidic conditions .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

- Emergency Measures : For spills, absorb with inert material (vermiculite) and rinse with copious water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.